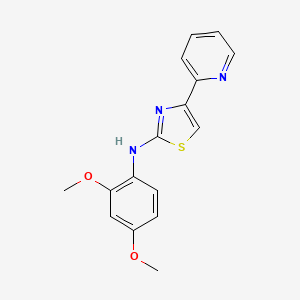
(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid, also known as (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate, is an organic compound with a molecular formula of C7H10O2. It is a colorless solid that is soluble in water and organic solvents, and is used in a variety of applications in the pharmaceutical, chemical, and food industries.
Mechanism of Action
The mechanism of action of (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is not completely understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 enzyme, which is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain.
Biochemical and Physiological Effects
(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase-2 enzyme, which is involved in the production of prostaglandins. It has also been shown to have antioxidant properties, and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, and can be stored for long periods of time without degradation. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not completely understood, and its effects can vary depending on the concentration used.
Future Directions
In order to fully understand the mechanism of action of (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid, further research is needed to elucidate its biochemical and physiological effects. Additionally, further research is needed to identify new applications for this compound, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing this compound.
Synthesis Methods
(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid can be synthesized through a two-step process. The first step involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid and 2-methylprop-2-enoic acid in the presence of an acid catalyst, and the second step involves the reaction of the resulting product with sodium hydroxide.
Scientific Research Applications
(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid has been studied extensively in the scientific community, and has been found to have a variety of applications in the pharmaceutical, chemical, and food industries. It has been used as a reagent in the synthesis of novel compounds with potential bioactive properties, as an inhibitor of cyclooxygenase-2 enzyme, and as an antioxidant.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid involves the condensation of 2-methylacetoacetic acid with 1-methyl-1H-pyrazol-4-carboxaldehyde, followed by decarboxylation and oxidation to yield the final product.", "Starting Materials": [ "2-methylacetoacetic acid", "1-methyl-1H-pyrazol-4-carboxaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-methylacetoacetic acid with 1-methyl-1H-pyrazol-4-carboxaldehyde in ethanol using sodium hydroxide as a catalyst to yield (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-ol.", "Step 2: Decarboxylation of (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-ol using hydrochloric acid and sodium chloride to yield (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid.", "Step 3: Oxidation of (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid using sodium bicarbonate and water to yield the final product, (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid." ] } | |
CAS RN |
2334151-60-7 |
Product Name |
(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid |
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



